molecular formula C11H8F3N3 B2745631 N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine CAS No. 234112-24-4

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine

Cat. No.: B2745631
CAS No.: 234112-24-4
M. Wt: 239.201
InChI Key: STXQGNIHUSXPFM-UHFFFAOYSA-N
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Description

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

In industrial settings, the production of N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine may involve large-scale chemical reactions using specialized equipment to maintain the necessary reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine compounds.

Scientific Research Applications

N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-pyridinyl)-2-(trifluoromethyl)-4-pyridinamine include other trifluoromethyl-substituted pyridines and related heterocyclic compounds. Examples include:

  • 2-(trifluoromethyl)pyridine
  • 4-(trifluoromethyl)pyridine
  • N-(2-pyridinyl)-2-(trifluoromethyl)benzamide

Uniqueness

This compound is unique due to the specific positioning of the trifluoromethyl group and the presence of two pyridine rings. This structural arrangement imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

N-pyridin-2-yl-2-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-7-8(4-6-15-9)17-10-3-1-2-5-16-10/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXQGNIHUSXPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CC(=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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